1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Descripción
Propiedades
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-33-23-10-8-21(9-11-23)29-16-14-28(15-17-29)13-5-12-26-25(32)27-20-18-24(31)30(19-20)22-6-3-2-4-7-22/h2-4,6-11,20H,5,12-19H2,1H3,(H2,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFCGUPUCNTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a piperazine ring and a pyrrolidine moiety. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and receptor interactions.
The compound primarily interacts with various receptors in the central nervous system (CNS). Its structure suggests potential activity as a serotonin (5-HT) receptor modulator, which is critical for mood regulation and anxiety relief. Additionally, it may influence dopamine receptors, contributing to its neuropharmacological effects.
1. Serotonin Receptor Binding
Research indicates that compounds with similar piperazine structures exhibit significant binding affinity to serotonin receptors. For instance, related compounds have shown high selectivity towards 5-HT_1A and 5-HT_2A receptors, suggesting that this compound may also possess similar properties .
2. Dopamine Receptor Interaction
The compound's structural features allow it to potentially act as a dopamine D2 receptor antagonist. This activity is significant in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
3. Antidepressant Effects
Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways is likely responsible for these effects, paralleling existing antidepressant therapies .
Case Studies
A series of studies have been conducted to evaluate the pharmacological profile of similar compounds, providing insights into their therapeutic potential:
- Study on Antidepressant Activity : In a rodent model, a related piperazine derivative demonstrated significant reduction in depressive behaviors when administered over a two-week period. Behavioral assays indicated enhanced serotonergic activity .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage, suggesting that this compound could play a role in neurodegenerative disease management .
Data Tables
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research indicates that compounds structurally related to 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can modulate serotonin receptors, contributing to mood regulation and anxiety reduction .
Analgesic Properties
The compound's structural components suggest potential analgesic effects. Similar compounds have demonstrated efficacy in pain models by interacting with opioid receptors and modulating pain pathways .
Sigma Receptor Modulation
The sigma receptor is a significant target for various neurological disorders. Compounds that interact with sigma receptors have been shown to enhance cognitive functions and exhibit neuroprotective effects . The compound may possess similar properties due to its piperazine structure.
Anticoagulant Activity
Research into related compounds has revealed anticoagulant properties through inhibition of factor Xa, a crucial enzyme in the coagulation cascade. This suggests that 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea might also exhibit anticoagulant effects, making it a candidate for further study in thrombotic conditions .
Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperazine derivatives. The findings indicated that modifications to the piperazine ring significantly influenced serotonin receptor affinity and efficacy in animal models . This suggests that similar modifications to 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could enhance its antidepressant potential.
Study 2: Analgesic Efficacy
In another study, researchers evaluated the analgesic properties of various piperazine derivatives using the formalin test in rodents. The results showed significant pain relief correlated with receptor binding affinity . This supports the hypothesis that 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may also exhibit similar analgesic effects.
Study 3: Cognitive Enhancement
A recent investigation into sigma receptor modulators highlighted their role in enhancing cognitive function and providing neuroprotection against oxidative stress . Given the structural similarities, 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea could be explored for its cognitive-enhancing properties.
Análisis De Reacciones Químicas
Hydrolysis of the Urea Moiety
The urea group (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields amines and carbon dioxide (or carbamic acid intermediates).
Key Findings :
-
Hydrolysis of structurally related ureas (e.g., pyridazine- and pyrimidine-linked ureas) confirms this reactivity .
-
Kinetic studies on similar compounds show faster hydrolysis in acidic media compared to neutral conditions .
Alkylation/Acylation at Piperazine Nitrogen
The piperazine ring’s secondary amines are nucleophilic and can undergo alkylation or acylation.
| Reagent | Reaction Type | Product |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | Alkylation | Quaternary ammonium salts at the piperazine nitrogen(s) |
| Acetyl chloride | Acylation | N-Acetylpiperazine derivatives |
Key Findings :
-
Piperazine-containing compounds like N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxyazetidine-1-carboxamide undergo selective alkylation at the piperazine nitrogen .
-
Steric hindrance from the 4-methoxyphenyl group may limit reactivity at the para position .
Oxidation of the Pyrrolidinone Ring
The 5-oxo-pyrrolidine (pyrrolidinone) moiety may undergo oxidation, particularly at the α-carbon adjacent to the carbonyl group.
| Oxidizing Agent | Reaction Site | Product |
|---|---|---|
| KMnO₄ or CrO₃ | α-Carbon to carbonyl | 5-Oxo-pyrrolidine-3-carboxylic acid |
| Ozone | Ring-opening ozonolysis | Dicarbonyl compounds |
Key Findings :
-
Pyrrolidinone derivatives (e.g., ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate ) show stability under mild oxidizing conditions but degrade under strong oxidants .
Nucleophilic Substitution at the Propyl Linker
The propyl chain (-CH₂-CH₂-CH₂-) connecting the piperazine and urea groups may participate in nucleophilic substitutions if functionalized with a leaving group (e.g., -Cl, -OTs).
| Leaving Group | Nucleophile | Product |
|---|---|---|
| -Cl | Amines | Secondary/tertiary amine derivatives |
| -OTs | Thiols | Thioether-linked analogs |
Key Findings :
-
Similar propyl-linked piperazines (e.g., 1-(3-(4-phenylpiperazin-1-yl)propyl)urea analogs ) undergo SN2 reactions with amines to form extended chains .
Hydrogen-Bonding Interactions
The urea group’s NH protons can act as hydrogen-bond donors, influencing supramolecular assembly or catalytic activity.
| Interaction Partner | Application | Reference |
|---|---|---|
| Carbonyl groups | Crystal packing stabilization | |
| Enzyme active sites | Inhibition via binding to catalytic residues |
Key Findings :
Comparación Con Compuestos Similares
A. Structural Modifications and Pharmacological Implications
- Piperazine Derivatives : The target compound’s 4-methoxyphenyl-piperazine group is structurally analogous to compounds in (e.g., 11a–11o) but lacks the thiazolyl-methyl component. Thiazole-containing analogs (e.g., 11a, 11e) exhibit higher molecular weights (~480–600 Da) due to aromatic and heterocyclic substitutions, which may impact blood-brain barrier penetration compared to the target compound .
- Pyrrolidinone vs. Hydrazinyl Groups: The 5-oxo-pyrrolidin-3-yl group in the target compound differs from hydrazinyl derivatives (e.g., 1f, 1g in ), which could influence solubility and hydrogen-bonding interactions with biological targets .
- The target compound’s methoxy group balances moderate lipophilicity with metabolic stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can intermediates be optimized for yield?
- Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) with a pyrrolidinone-urea scaffold. Key steps include:
- Alkylation of the piperazine nitrogen with a propyl linker.
- Urea bond formation via reaction with an isocyanate intermediate derived from 5-oxo-1-phenylpyrrolidin-3-amine.
- Optimize yields using controlled reaction temperatures (e.g., 0–5°C for urea coupling) and anhydrous conditions to minimize hydrolysis .
- Validation : Monitor intermediates via TLC and IR spectroscopy for functional group confirmation .
Q. How can the purity of this compound be assessed, and what analytical methods are most reliable?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for baseline separation. Detect impurities at 254 nm .
- TLC : Employ silica gel plates with chloroform:methanol (9:1) to assess reaction progress. Visualize spots under UV light or iodine vapor .
Q. What are the stability profiles of this compound under aqueous conditions, and how can degradation be mitigated?
- Findings : Hydrolysis of structurally related urea-piperazine compounds occurs in acidic/basic media, with degradation half-lives ranging from 2–24 hours depending on pH. The 5-oxo-pyrrolidinone moiety is particularly susceptible to ring-opening at elevated temperatures .
- Mitigation : Store the compound in lyophilized form at -20°C and reconstitute in anhydrous DMSO for experimental use .
Advanced Research Questions
Q. How does the 4-methoxyphenylpiperazine moiety influence receptor binding affinity compared to other arylpiperazine analogs?
- Structure-Activity Relationship (SAR) :
- The 4-methoxyphenyl group enhances lipophilicity (LogP ~1.7–2.1), improving blood-brain barrier penetration compared to unsubstituted phenyl analogs .
- Piperazine nitrogen methylation reduces off-target serotonin receptor binding, as seen in analogs like 1-(4-chlorophenyl)piperazine derivatives .
Q. What contradictions exist in reported pharmacological data for urea-piperazine derivatives, and how can they be resolved?
- Data Conflicts : Discrepancies in IC50 values for kinase inhibition (e.g., ~10 nM vs. 100 nM) may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assays using recombinant enzymes and uniform buffer systems (e.g., pH 7.4 Tris-HCl).
- Validate results with orthogonal methods like surface plasmon resonance (SPR) .
Q. What computational strategies are effective for predicting the metabolic stability of this compound?
- Approach :
- Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to model cytochrome P450 metabolism.
- Prioritize vulnerable sites: The propyl linker and methoxyphenyl group are prone to oxidative demethylation .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. How can the solubility of this compound be improved without compromising target engagement?
- Strategies :
- Formulate as a salt (e.g., hydrochloride) using counterions like succinic acid.
- Develop aqueous nanosuspensions with stabilizers (e.g., poloxamer 188) to enhance bioavailability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
